2,3-Dichlorobenzenesulfonamide
Overview
Description
2,3-Dichlorobenzenesulfonamide is an organic compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 . It is a white powder with a melting point of 224-225°C .
Molecular Structure Analysis
The molecular structure of 2,3-Dichlorobenzenesulfonamide consists of a benzene ring substituted with two chlorine atoms and a sulfonamide group . The InChI code for this compound is1S/C6H5Cl2NO2S/c7-4-2-1-3-5 (6 (4)8)12 (9,10)11/h1-3H, (H2,9,10,11)
. Physical And Chemical Properties Analysis
2,3-Dichlorobenzenesulfonamide is a white powder with a melting point of 224-225°C . It has a molecular weight of 226.08 .Scientific Research Applications
- Specific Scientific Field : Medical Chemistry and Pharmacology
- Summary of the Application : 2,4-Dichlorobenzenesulfonamide is used in the synthesis of new chalcone derivatives, which have shown notable anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS .
- Methods of Application or Experimental Procedures : The compounds were designed and synthesized with two pharmacophore groups: 2,4-dichlorobenzenesulfonamide and chalcone. The anticancer effects of these compounds were assessed using the MTT test .
- Results or Outcomes : The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL. Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line. This compound strongly arrested the cell cycle in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9 .
Future Directions
Research on chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety has shown promising anticancer and antioxidant properties . These compounds displayed notable anticancer effects on various human cancer cells and also showed dose-dependent activity against neutrophil elastase . This suggests potential future directions for the development of therapeutic agents based on 2,3-Dichlorobenzenesulfonamide.
properties
IUPAC Name |
2,3-dichlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJARBNAXWFCCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429135 | |
Record name | 2,3-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorobenzenesulfonamide | |
CAS RN |
82967-94-0 | |
Record name | 2,3-Dichlorobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082967940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DICHLOROBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WS2XA628M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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